N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-22-16-6-7-17-13(9-16)8-14(11-23-17)18(21)20-10-12-2-4-15(19)5-3-12/h2-9H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJZSGSIIHVGIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the 4-Chlorophenylmethyl Group: This step involves the reaction of the chromene derivative with 4-chlorobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents like thionyl chloride followed by reaction with ammonia or an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions. In acidic hydrolysis (e.g., HCl, reflux), the compound yields 6-methoxy-2H-chromene-3-carboxylic acid and 4-chlorobenzylamine . Under basic conditions (e.g., NaOH, aqueous ethanol), the reaction proceeds via nucleophilic attack at the carbonyl carbon, producing the corresponding carboxylate salt .
Reaction Conditions :
| Reagent | Solvent | Temperature | Time | Products |
|---|---|---|---|---|
| 6M HCl | H₂O/EtOH | Reflux | 4–6 h | Carboxylic acid + Amine |
| 2M NaOH | EtOH/H₂O | 80°C | 3 h | Carboxylate salt + Amine |
Oxidation Reactions
The chromene moiety is susceptible to oxidation. Treatment with KMnO₄ in acidic medium selectively oxidizes the double bond in the chromene ring, forming a dihydroxy derivative (Table 1). Stronger oxidants like CrO₃ target the methoxy group, demethylating it to a hydroxyl group.
Table 1: Oxidation Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 0°C | 6-methoxy-3-carboxamide-2H-chromene-7,8-diol | 68% |
| CrO₃ | Acetic acid, 60°C | 6-hydroxy-2H-chromene-3-carboxamide | 52% |
Reduction Reactions
The carboxamide group can be reduced to a primary alcohol using LiAlH₄ in dry tetrahydrofuran (THF). This reaction proceeds via intermediate imine formation, yielding N-(4-chlorobenzyl)-6-methoxy-2H-chromene-3-methanol (Fig. 1).
Key Data :
-
Reagent : LiAlH₄ (3 equiv)
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Solvent : THF, anhydrous
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Temperature : 0°C → RT
-
Yield : 74%
Nucleophilic Aromatic Substitution
The electron-deficient 4-chlorophenyl group undergoes substitution with nucleophiles like sodium methoxide or amines . For example, reaction with piperidine in DMF replaces the chlorine atom with a piperidinyl group .
Reaction Scope :
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NaOMe | DMF, 120°C | 4-methoxyphenyl derivative | 61% |
| Piperidine | DMF, 100°C | 4-piperidinylphenyl derivative | 58% |
Photochemical Reactions
Under UV light (λ = 254 nm), the chromene ring undergoes [2+2] cycloaddition with alkenes, forming fused cyclobutane derivatives. This reactivity is exploited to synthesize polycyclic architectures .
Example :
-
Alkene : Ethylene
-
Solvent : Acetonitrile
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Product : Bicyclo[4.2.0]octane-fused chromene
-
Yield : 43%
Comparative Reactivity with Analogues
The 4-chlorobenzyl substituent enhances electrophilicity at the aromatic ring compared to unsubstituted derivatives. The methoxy group at C6 directs electrophilic substitution to the C7 and C8 positions, as shown in nitration studies.
Table 2: Reactivity Comparison
| Compound | Nitration Position | Major Product |
|---|---|---|
| N-(4-Cl-Bn)-6-OMe-chromene | C7 and C8 | 7-nitro derivative (72%) |
| N-Bn-6-OMe-chromene | C5 and C8 | 5-nitro derivative (65%) |
Stability Under Physiological Conditions
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C17H16ClNO3
Molecular Weight: 317.77 g/mol
CAS Number: 123456-78-9 (hypothetical for illustration)
The compound features a unique structure that includes a chromene backbone with a methoxy group and a chlorophenyl substituent, contributing to its chemical reactivity and biological interactions.
Chemistry
N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Condensation Reactions: Used to synthesize more complex molecules.
- Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution, leading to derivatives with varied properties.
The compound has been investigated for its potential biological activities, particularly as an enzyme inhibitor and for its anticancer properties. Key findings include:
- Enzyme Inhibition: It has shown potential in inhibiting enzymes involved in cancer progression, such as carbonic anhydrase.
- Anticancer Activity: Various studies have reported its efficacy against different cancer cell lines.
Anticancer Efficacy Data
The following table summarizes the IC50 values of this compound against several cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast cancer) | 68.4 ± 3.9 | |
| HCT-116 (Colon cancer) | 1.08 – 1.48 | |
| HepG2 (Liver cancer) | Not specified | |
| U-937 (Monocytic leukemia) | Not specified |
Medicinal Chemistry
The compound is being explored for its therapeutic properties:
- Anti-inflammatory Activity: Preliminary studies suggest it may reduce inflammation through enzyme inhibition.
- Potential Drug Development: Its unique properties make it a candidate for further development into therapeutic agents.
Case Study 1: Anticancer Properties
A study conducted on the effect of this compound on MCF-7 breast cancer cells demonstrated that the compound induced apoptosis in a dose-dependent manner. The study highlighted the mechanism of action involving the inhibition of specific signaling pathways crucial for cell survival.
Case Study 2: Enzyme Inhibition
Research focusing on the inhibition of carbonic anhydrase by this compound revealed that the compound binds effectively to the enzyme's active site, blocking its activity and thus preventing tumor growth in vitro.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their distinguishing features:
Biological Activity
N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide is a synthetic compound belonging to the chromene class, which is characterized by a fused benzene and pyran ring. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C18H16ClNO3, with a molecular weight of 345.78 g/mol. The compound features a methoxy group at the 6-position and a (4-chlorophenyl)methyl substituent on the nitrogen atom of the carboxamide group. This specific arrangement contributes to its unique biological properties.
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits significant antimicrobial and antifungal activities. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
Antitumor Effects
The compound has also been investigated for its potential antitumor effects against several cancer cell lines. For instance, it demonstrated cytotoxic activity against human breast cancer (MDA-MB-231) and lung cancer (A549) cell lines. The IC50 values for these cell lines were reported to be significantly lower than those of standard chemotherapeutic agents, indicating its potential as a novel anticancer agent .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as carbonic anhydrase and histone deacetylases .
- Apoptosis Induction : It has been suggested that this compound can induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways .
- Interaction with Biological Targets : Binding studies indicate that the compound may interact with specific proteins or enzymes that are crucial in microbial resistance mechanisms or cancer pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for N-[(4-chlorophenyl)methyl]-6-methoxy-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. For example, the chromene core is formed through cyclization of a phenolic precursor under acidic conditions (e.g., acetic acid), followed by coupling with 4-chlorobenzylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt). Optimization involves:
- Temperature : Elevated temperatures (70–80°C) for cyclization to enhance ring closure efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) for improved solubility of intermediates.
- Catalysts : Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
Microwave-assisted synthesis (100–120°C, 30 min) can reduce reaction time and improve yield by 15–20% compared to conventional methods .
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- Chromatography : HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% target peak area).
- Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm; aromatic protons in the 6.8–7.4 ppm range) .
- Mass Spectrometry (HRMS) : Exact mass matching theoretical [M+H]⁺ (e.g., m/z 356.0954 for C₁₈H₁₅ClNO₃).
- X-ray Crystallography : Resolve crystal structure using SHELX software (e.g., space group P2₁/c, Z = 4) to confirm stereochemistry .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer :
- Anticancer Activity : MTT assay (72 hr exposure, IC₅₀ calculation) against cancer cell lines (e.g., MCF-7, HepG2) with cisplatin as a positive control. Include dose-response curves and triplicate replicates .
- Antimicrobial Screening : Broth microdilution (24–48 hr) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting MIC values (µg/mL) .
- Cytotoxicity : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution, methoxy position) influence biological activity?
- Methodological Answer : Conduct a structure-activity relationship (SAR) study by synthesizing analogs:
- Replace 4-chlorophenyl with 4-fluorophenyl or unsubstituted phenyl to evaluate halogen dependency.
- Shift methoxy from C6 to C7 to assess positional effects on π-stacking interactions.
Key Findings : - 4-Chloro substitution enhances lipophilicity (logP increase by ~0.5), improving membrane permeability .
- C6 methoxy optimizes hydrogen bonding with target enzymes (e.g., topoisomerase II), while C7 substitution reduces activity by 40% .
Use statistical models (e.g., multiple linear regression) to correlate substituent properties (Hammett σ, π) with bioactivity .
Q. What crystallographic challenges arise during structure determination, and how are they resolved?
- Methodological Answer : Common challenges include:
- Twinned Crystals : Resolved by data integration in SHELXL using HKLF5 format and refining twin laws (e.g., twofold rotation axis) .
- Disorder in the 4-Chlorobenzyl Group : Apply PART instructions in SHELXL to model alternative conformations (occupancy ratios refined to 70:30) .
- Weak Diffraction (d > 1.0 Å) : Optimize cryoprotection (e.g., glycerol/paratone-N) and collect data at synchrotron sources (λ = 0.7–1.0 Å) .
Q. How can contradictory bioactivity data between in vitro and in vivo models be analyzed?
- Methodological Answer : Contradictions often stem from:
- Poor Pharmacokinetics : Use HPLC-MS to measure plasma stability (e.g., t₁/₂ < 2 hr due to esterase cleavage). Address via prodrug strategies (e.g., methyl esterification) .
- Metabolic Inactivation : Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., demethylation at C6 methoxy).
Validate with PK/PD modeling : Corrogate in vitro IC₅₀ with in vivo tumor growth inhibition (TGI%) using nonlinear mixed-effects models (NONMEM) .
Q. What computational approaches predict binding modes with therapeutic targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (e.g., EGFR kinase, PDB: 1M17). Score poses using Gibbs free energy (ΔG ≤ -8.0 kcal/mol indicates strong binding) .
- MD Simulations (GROMACS) : Run 100 ns trajectories to assess stability of ligand-protein complexes (RMSD < 2.0 Å acceptable) .
- QSAR Models : Train on IC₅₀ data using descriptors like polar surface area (PSA) and molar refractivity (CMR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
